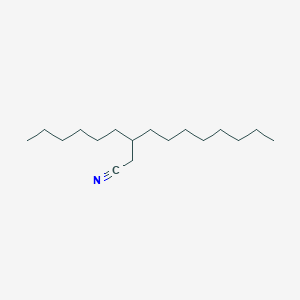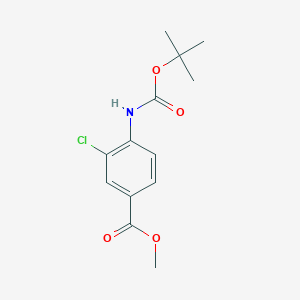![molecular formula C13H8ClFO B6322945 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 60424-47-7](/img/structure/B6322945.png)
4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde
Vue d'ensemble
Description
“4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” is a complex organic compound. It is a derivative of biphenyl, which is a type of organic compound containing two benzene rings linked together by a C-C bond . The specific compound you’re asking about has additional functional groups: a chlorine atom (Cl) attached at the 4’ position, a fluorine atom (F) at the 5 position, and a carbaldehyde group (-CHO) at the 2 position .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” can be deduced from its name. It consists of a biphenyl core (two benzene rings linked together by a C-C bond), with a chlorine atom attached at the 4’ position, a fluorine atom at the 5 position, and a carbaldehyde group (-CHO) at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” would depend on its specific structure. For example, the presence of the chlorine and fluorine atoms could potentially affect its reactivity, solubility, and other properties .Applications De Recherche Scientifique
Medicine: Antimicrobial Agents
Biphenyl derivatives, including 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde , have been explored for their potential as antimicrobial agents. They have shown efficacy against antibiotic-resistant bacteria, which is a significant concern in modern medicine . The structural backbone of biphenyl is a key component in many active pharmaceutical ingredients (APIs), and its derivatives can be used to develop new classes of antibiotics .
Agriculture: Pesticides and Herbicides
In agriculture, biphenyl derivatives are utilized in the synthesis of various pesticides and herbicides. Their chemical structure allows for the creation of compounds that can protect crops from pests and diseases, contributing to increased agricultural productivity .
Material Science: OLEDs and Liquid Crystals
The biphenyl nucleus is integral in the production of fluorescent layers for organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. These materials are essential for the development of displays and screens with high-quality visual performance .
Organic Synthesis: Cross-Coupling Reactions
4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde: is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura reaction. This application is crucial for constructing complex organic molecules with precision .
Pharmaceuticals: Drug Development
Biphenyl derivatives serve as versatile platforms in medicinal chemistry. They are used in the synthesis of a wide range of drugs, including those with anti-inflammatory, antitumor, and antimalarial properties. The biphenyl structure is a common motif in many marketed drugs .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, biphenyl derivatives can be used as standards and reagents in chromatographic analysis and spectroscopy. Their well-defined chemical properties make them suitable for use in the qualitative and quantitative analysis of complex mixtures .
Environmental Science: Pollutant Analysis
The biphenyl structure, due to its stability and distinct chemical behavior, is often studied in environmental science for the analysis of pollutants. It can be used to understand the behavior of organic pollutants in various ecosystems .
Chemical Synthesis: Ligand Design
In the field of chemical synthesis, biphenyl derivatives are used in the design of ligands for catalysis. These ligands can enhance the efficiency and selectivity of catalytic reactions, which is fundamental for the development of sustainable chemical processes .
Mécanisme D'action
Target of Action
Similar biphenyl compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that biphenyl compounds often undergo electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .
Biochemical Pathways
Biphenyl compounds are often involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
Similar biphenyl compounds are known to have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Similar biphenyl compounds have been shown to exhibit antibacterial activities against antibiotic-resistant bacteria .
Safety and Hazards
Orientations Futures
The future directions for research on “4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carbaldehyde” could potentially include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for potential uses in pharmaceuticals, materials science, or other areas of chemistry .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-4-1-9(2-5-11)13-7-12(15)6-3-10(13)8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWRUJHCAOSKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)










